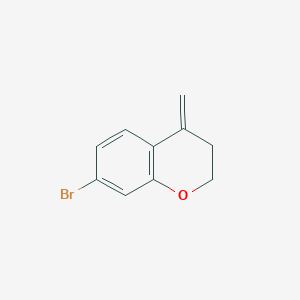

7-Bromo-4-methylenechromane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9BrO |

|---|---|

Molekulargewicht |

225.08 g/mol |

IUPAC-Name |

7-bromo-4-methylidene-2,3-dihydrochromene |

InChI |

InChI=1S/C10H9BrO/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6H,1,4-5H2 |

InChI-Schlüssel |

GYDVQCNQVUERNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1CCOC2=C1C=CC(=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of 7-Bromo-4-methylenechromane: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 7-Bromo-4-methylenechromane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the strategic choices in this multi-step synthesis.

Introduction: The Significance of the Methylenechromane Scaffold

The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an exocyclic methylene group at the 4-position creates a unique structural feature that can significantly influence the molecule's conformational flexibility and its interaction with biological targets. The bromo-substituent at the 7-position further provides a valuable handle for subsequent chemical modifications and diversification, making 7-Bromo-4-methylenechromane a key intermediate in medicinal chemistry and materials science.

This guide details a logical and efficient two-step synthesis commencing with the formation of the precursor, 7-Bromo-4-chromanone, followed by the introduction of the exocyclic double bond via the Wittig reaction.

Synthesis Pathway Overview

The synthesis of 7-Bromo-4-methylenechromane is strategically divided into two primary stages:

-

Formation of the Chromanone Ring: Synthesis of 7-Bromo-4-chromanone from a readily available brominated phenol.

-

Olefinati on: Conversion of the 4-keto group of 7-Bromo-4-chromanone to a methylene group using a phosphorus ylide.

Caption: A schematic overview of the two-step synthesis of 7-Bromo-4-methylenechromane.

Part 1: Synthesis of 7-Bromo-4-chromanone

The chroman-4-one framework is a crucial structural component in many bioactive molecules.[1] A common and effective method for its synthesis involves the intramolecular cyclization of a phenoxypropanoic acid. This approach offers good control over the substitution pattern on the aromatic ring.

Mechanistic Rationale

The synthesis of 7-Bromo-4-chromanone commences with the O-alkylation of 3-bromophenol with β-propiolactone under basic conditions. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the β-carbon of the lactone, followed by ring-opening to yield the corresponding 3-(3-bromophenoxy)propanoate salt. Subsequent acidification furnishes 3-(3-bromophenoxy)propanoic acid.

The key cyclization step is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is activated, and the electron-rich aromatic ring attacks the acylium ion intermediate. The ortho-para directing effect of the ether linkage and the meta-directing effect of the bromine atom favor cyclization at the position para to the ether, resulting in the desired 7-Bromo-4-chromanone.

Caption: Detailed reaction steps for the formation of the 7-Bromo-4-chromanone precursor.

Experimental Protocol: Synthesis of 7-Bromo-4-chromanone

Materials:

-

3-Bromophenol

-

Sodium hydroxide (NaOH)

-

β-Propiolactone

-

Hydrochloric acid (HCl)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

O-Alkylation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add β-propiolactone (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture again in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-(3-bromophenoxy)propanoic acid.

-

-

Intramolecular Friedel-Crafts Acylation:

-

To the crude 3-(3-bromophenoxy)propanoic acid, add polyphosphoric acid (approximately 10 times the weight of the acid).

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the resulting aqueous suspension with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Bromo-4-chromanone as a solid.[2][3]

-

Part 2: Synthesis of 7-Bromo-4-methylenechromane via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It offers excellent regioselectivity, ensuring the formation of the double bond specifically at the site of the original carbonyl group.[6]

Mechanistic Rationale

The Wittig reaction involves the reaction of a carbonyl compound, in this case, 7-Bromo-4-chromanone, with a phosphorus ylide. The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.

-

Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the nucleophilic methylenetriphenylphosphorane (the Wittig reagent).[7]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 7-Bromo-4-chromanone. This leads to the formation of a betaine intermediate, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane.[5][7]

-

Alkene Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition reaction to yield the desired alkene, 7-Bromo-4-methylenechromane, and triphenylphosphine oxide as a byproduct.[7]

Caption: Transformation of the ketone to the exocyclic methylene group via the Wittig reaction.

Experimental Protocol: Synthesis of 7-Bromo-4-methylenechromane

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

7-Bromo-4-chromanone

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Silica gel

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

-

Wittig Reaction:

-

Dissolve 7-Bromo-4-chromanone (1 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the ylide solution back to 0 °C and slowly add the solution of 7-Bromo-4-chromanone dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a low polarity solvent system, e.g., hexanes or a low percentage of ethyl acetate in hexanes) to separate the non-polar product from the highly polar triphenylphosphine oxide. This will afford 7-Bromo-4-methylenechromane as a pure compound.

-

Data Summary

| Compound | Starting Material(s) | Key Reagents | Typical Yield (%) | Physical State |

| 7-Bromo-4-chromanone | 3-Bromophenol | β-propiolactone, PPA | 60-75 | Off-white to yellow solid[3] |

| 7-Bromo-4-methylenechromane | 7-Bromo-4-chromanone | Methyltriphenylphosphonium bromide, n-BuLi | 50-70 | Oil or low-melting solid |

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthetic pathway for the preparation of 7-Bromo-4-methylenechromane. The synthesis of the 7-Bromo-4-chromanone precursor via intramolecular Friedel-Crafts acylation, followed by a Wittig olefination, provides an efficient route to this valuable chemical intermediate. The detailed protocols and mechanistic explanations herein are intended to equip researchers with the necessary knowledge to successfully synthesize and potentially further functionalize this versatile molecule for a range of applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

-

RSC Publishing. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

-

Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. 7-Bromo-4-chromanone 95% | CAS: 18442-22-3 | AChemBlock [achemblock.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

developing assays to test the biological activity of 7-Bromo-4-methylenechromane

Executive Summary & Compound Profile

7-Bromo-4-methylenechromane represents a distinct chemical scaffold within the benzopyran family. Unlike classic chromanones, this molecule features an exocyclic methylene group at the C4 position and a bromine handle at C7.

From a drug discovery perspective, this compound presents a dual-modality profile:

-

The 7-Bromo Motif: Increases lipophilicity (LogP) and facilitates halogen-bonding interactions within protein pockets. It also serves as a synthetic handle for cross-coupling if further derivatization is required.

-

The 4-Methylene "Warhead": The exocyclic double bond creates a styrene-like electronic environment. While not a classic Michael acceptor (lacking direct carbonyl conjugation), it poses potential for metabolic activation (epoxidation) or radical-mediated toxicity.

This guide outlines a tiered assay strategy to validate the biological activity of this compound, moving from physicochemical stability to mechanistic cytotoxicity.

Phase I: Physicochemical Stability & Reactivity (Pre-Screening)

Rationale: Many "hits" in chromane screens are false positives due to precipitation or rapid degradation. The exocyclic alkene in 7-Bromo-4-methylenechromane is prone to oxidation or polymerization. You must validate the compound's integrity in assay media before exposing cells.

Protocol A: DMSO Solubility & Precipitation Check

-

Objective: Determine the maximum non-precipitating concentration (MNPC) in culture media.

-

Expert Insight: The 7-Br substituent significantly lowers aqueous solubility compared to unsubstituted chromanes.

Procedure:

-

Prepare a 100 mM stock solution in anhydrous DMSO. Vortex for 1 minute.

-

Dilute stock into PBS (pH 7.4) to create a concentration range: 100 µM, 50 µM, 10 µM, 1 µM.

-

Incubate at 37°C for 4 hours.

-

Readout: Measure Absorbance at 600 nm (turbidity). An OD > 0.01 relative to blank indicates precipitation.

-

Acceptance Criteria: Proceed only with concentrations that remain optically clear.

Protocol B: Thiol-Reactivity (GSH Trapping)

-

Objective: Assess if the 4-methylene group acts as an electrophile (covalent binder).

-

Mechanism: If the compound is reactive, it will deplete free glutathione (GSH) or form an adduct.

Procedure:

-

Incubate compound (50 µM) with reduced GSH (500 µM) in phosphate buffer (pH 7.4) at 37°C.[1]

-

Time points: 0 h, 1 h, 4 h, 24 h.

-

Analysis: Analyze aliquots via LC-MS.

-

Interpretation:

-

Mass Shift (+307 Da): Indicates covalent adduct formation (Michael-type or radical addition).

-

No Change: Compound acts via non-covalent binding.

-

Phase II: Primary Cytotoxicity Screening

Rationale: Chromane derivatives frequently target tubulin or induce oxidative stress in cancer lines. We utilize a multiplexed approach to distinguish between cytostasis (growth arrest) and cytotoxicity (killing).

Workflow Visualization

Figure 1: Tiered screening workflow ensuring compound integrity before biological evaluation.

Protocol C: Dual-Readout Viability Assay (ATP + Membrane Integrity)

Cell Lines: MCF-7 (Breast), HeLa (Cervical), and HFF-1 (Normal Fibroblasts for selectivity window).

Steps:

-

Seeding: Seed cells at 3,000 cells/well in 96-well white-walled plates. Allow 24h attachment.

-

Treatment: Treat with 7-Bromo-4-methylenechromane (Serial dilution: 0.1 µM to 100 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1 µM).

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Multiplex Readout:

-

Step 1: Add CellTox™ Green reagent (Promega) directly to wells. Incubate 15 min. Read Fluorescence (Ex 485/Em 520). Measure of Membrane Compromise (Necrosis).

-

Step 2: Add CellTiter-Glo® reagent to the same wells. Shake 2 min. Read Luminescence. Measure of ATP (Metabolic Viability).

-

Data Analysis:

Calculate IC₅₀ using a 4-parameter logistic regression.

Phase III: Mechanistic Validation (Apoptosis & ROS)

Rationale: Literature on halogenated chromenes suggests two dominant mechanisms:

-

ROS Generation: The quinone-methide potential of the scaffold can cycle redox reactions.

-

Apoptosis: Triggered by mitochondrial stress.

Protocol D: Kinetic Apoptosis (Caspase-3/7)

Method: Real-time monitoring prevents missing transient apoptotic spikes.

-

Seed HeLa cells (5,000/well) in black 96-well plates.

-

Add Caspase-3/7 fluorogenic substrate (e.g., DEVD-R110) into the media at time of treatment.

-

Treat with compound at

. -

Live Imaging: Place plate in a live-cell imager (Incucyte or similar) or read fluorescence every 2 hours for 24 hours.

-

Result: A sigmoidal increase in fluorescence confirms apoptotic induction rather than non-specific necrosis.

Protocol E: ROS Induction Flow Cytometry

-

Treat cells with compound for 4 hours (early time point is critical for ROS).

-

Stain with DCFDA (20 µM) for 30 minutes.

-

Harvest and analyze via Flow Cytometry (FITC channel).

-

Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM). If NAC rescues viability, the mechanism is ROS-dependent.

Summary of Expected Results & Troubleshooting

| Assay | Metric | Expected Outcome (Active Hit) | Troubleshooting (If Failed) |

| Solubility | OD @ 600nm | < 0.01 (Clear) | Use cyclodextrin or lower max conc. |

| GSH Trapping | LC-MS | No adducts (Reversible) or +307 Da (Covalent) | If rapid depletion: Compound is highly reactive/unstable. |

| Viability | IC₅₀ | < 10 µM | If > 50 µM, compound is inactive or cell-impermeable. |

| Selectivity | SI Ratio | > 5 | If < 2, toxicity is general (likely membrane disruption). |

| Mechanism | Caspase | > 3-fold increase vs Control | If negative, check for cell cycle arrest (G2/M). |

Mechanism Visualization

Figure 2: Hypothetical signaling cascade based on halogenated chromane literature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54696229, 7-Bromo-4-hydroxycoumarin (Analogous Scaffold). Retrieved from [Link][2]

-

MDPI (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives. (Discusses cytotoxicity protocols for similar halogenated organics). Retrieved from [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (Theoretical basis for methylene reactivity). Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Antimicrobial Development Pipeline in an Era of Resistance

The escalating threat of antimicrobial resistance (AMR) necessitates a robust and innovative pipeline for the discovery and development of new antimicrobial agents. The misuse and overuse of existing antimicrobials in humans, animals, and plants are primary drivers in the evolution of drug-resistant pathogens, posing a significant global health and economic burden.[1] This guide provides a comprehensive overview of the critical experimental stages, from initial discovery through preclinical evaluation, offering detailed protocols and the scientific rationale behind each methodological step. Our aim is to equip researchers with the knowledge to design and execute rigorous studies that can effectively identify and validate novel antimicrobial candidates.

The current antimicrobial drug pipeline is under significant strain, struggling to keep pace with the emergence of multi-drug resistant (MDR) organisms.[2][3] Reports from the World Health Organization (WHO) highlight a concerning lack of novel mechanistic classes in clinical development, with a heavy reliance on modifications of existing antibiotic scaffolds.[2][4] This underscores the urgent need for innovative discovery strategies and a thorough understanding of the preclinical data required to advance a compound toward clinical trials.

This document is structured to mirror the typical progression of an antimicrobial development program, providing both the "how" and the "why" for each key assay. By understanding the principles of each protocol, researchers can better interpret their data and make informed decisions about the therapeutic potential of their candidate agents.

Chapter 1: The Modern Antimicrobial Drug Development Pipeline

The journey of a new antimicrobial agent from concept to clinic is a long and arduous one, fraught with scientific, regulatory, and economic challenges.[5][6][7] The development process is a multi-stage funnel designed to systematically evaluate the safety and efficacy of a candidate compound.

The following diagram illustrates the major phases of the antimicrobial drug development pipeline:

Caption: A generalized workflow of the antimicrobial drug development pipeline.

Chapter 2: Foundational In Vitro Characterization of Antimicrobial Activity

The initial assessment of a novel compound's antimicrobial potential relies on a suite of standardized in vitro assays. These experiments are designed to determine the intrinsic activity of the compound against a panel of relevant microorganisms and to understand its basic pharmacological properties.

Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This metric is crucial for early-stage assessment and for guiding dose selection in later preclinical and clinical studies.

Protocol 2.1.1: Broth Microdilution MIC Assay

This method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[6][8][9][10][11]

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Test antimicrobial agent, stock solution prepared in a suitable solvent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile multichannel pipettes and reservoirs

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a 2-fold serial dilution of the test agent in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the antimicrobial stock is added to the first well and serially diluted down the plate.[12]

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only inoculated broth (no antimicrobial).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). The growth control should be turbid, and the sterility control should be clear.[8]

-

Table 1: Example MIC Data for a Novel Antimicrobial Agent

| Test Organism | Strain ID | MIC (µg/mL) | Interpretation (based on CLSI/EUCAST breakpoints) |

| Staphylococcus aureus | ATCC 29213 | 1 | Susceptible |

| Escherichia coli | ATCC 25922 | 4 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | Resistant |

| Enterococcus faecalis | ATCC 29212 | 2 | Susceptible |

Note: Interpretation requires established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17]

Assessing Bactericidal versus Bacteriostatic Activity: The Time-Kill Kinetic Assay

While the MIC determines the concentration that inhibits growth, the time-kill kinetic assay provides information on whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.[5][18][19]

Protocol 2.2.1: Time-Kill Kinetic Assay

Materials:

-

Flasks or tubes containing CAMHB

-

Test antimicrobial agent

-

Bacterial culture in logarithmic growth phase

-

Sterile pipettes and dilution tubes

-

Agar plates for colony counting

-

Incubator and shaker

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[20]

-

-

Experimental Setup:

-

Prepare flasks containing the bacterial suspension and the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[20]

-

Include a growth control flask without any antimicrobial agent.

-

-

Incubation and Sampling:

-

Enumeration of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

Sources

- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. static.igem.org [static.igem.org]

- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 15. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cgspace.cgiar.org [cgspace.cgiar.org]

- 17. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. actascientific.com [actascientific.com]

- 19. emerypharma.com [emerypharma.com]

- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for the Heck Reaction of 7-Bromo-4-methylenechromane

Introduction: The Strategic Importance of the Heck Reaction in Chromane Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science.[3][4] The 4-methylenechromane scaffold is a valuable structural motif found in a variety of biologically active compounds. The ability to functionalize this core structure at the 7-position via a Heck reaction opens up a vast chemical space for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for 7-Bromo-4-methylenechromane. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into the optimization of reaction parameters to achieve high yields and selectivity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 7-Bromo-4-methylenechromane.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-Bromo-4-methylenechromane. This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the general trend I > Br > Cl.[5]

-

Olefin Coordination and Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[5][8]

-

Reductive Elimination: The Pd(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base, thus closing the catalytic cycle.

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Heck Reaction for 7-Bromo-4-methylenechromane: A Guide to Key Parameters

The success of a Heck reaction is contingent upon the judicious selection of several key parameters. For a substrate such as 7-Bromo-4-methylenechromane, which possesses both a vinyl bromide and an electron-rich cyclic alkene moiety, careful consideration of the following is crucial.

Palladium Catalyst and Ligands

The choice of the palladium source and the accompanying ligand system is critical for catalytic activity and stability.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9] For many applications, Pd(OAc)₂ is a cost-effective and air-stable option.

-

Phosphine Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[10] For vinyl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be effective.[11] Bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), can also be employed to enhance catalyst stability and influence regioselectivity.[12] The choice of ligand can significantly impact the reaction rate and the formation of byproducts.[13]

The Role of the Base

A base is required to neutralize the hydrogen halide generated during the reductive elimination step.[1]

-

Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used and are effective in a variety of solvents.[6]

-

Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in polar aprotic solvents.[9] The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the coupling.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction pathway.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[6]

-

Non-polar Solvents: Toluene and dioxane can also be used, often in combination with a phase-transfer catalyst like a tetraalkylammonium salt to enhance solubility and reaction rates.[3]

Reaction Temperature

The reaction temperature significantly affects the reaction rate.[14] Typically, Heck reactions are conducted at elevated temperatures, ranging from 80 to 140 °C.[6] Microwave irradiation can be a valuable tool to accelerate the reaction and often leads to higher yields in shorter reaction times.[3][15]

Recommended Reaction Conditions for 7-Bromo-4-methylenechromane

Based on the principles outlined above and literature precedents for similar vinyl bromides, the following table summarizes recommended starting conditions for the Heck reaction of 7-Bromo-4-methylenechromane with a generic alkene (e.g., an acrylate or styrene derivative).

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) | Air-stable, readily available, and effective for a wide range of substrates. |

| Ligand | PPh₃ (2-10 mol%) or P(t-Bu)₃ (2-10 mol%) | PPh₃ is a standard, robust ligand. P(t-Bu)₃ can enhance reactivity for less reactive bromides. |

| Base | K₂CO₃ (2-3 equivalents) or NEt₃ (2-3 equivalents) | K₂CO₃ is a solid, non-nucleophilic base suitable for a range of solvents. NEt₃ is a soluble organic base. |

| Solvent | DMF or DMAc | High-boiling polar aprotic solvents that effectively solubilize the catalyst and reactants. |

| Alkene | 1.1-1.5 equivalents | A slight excess of the alkene is typically used to ensure complete consumption of the bromo-chromane. |

| Temperature | 100-140 °C | Sufficient thermal energy to overcome the activation barrier of the oxidative addition step. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the phosphine ligand and the Pd(0) catalyst. |

Experimental Protocol: Heck Coupling of 7-Bromo-4-methylenechromane with an Alkene

This protocol provides a general procedure for the Heck reaction. The specific amounts and reaction time will need to be optimized for the chosen alkene.

Materials:

-

7-Bromo-4-methylenechromane

-

Alkene coupling partner

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-methylenechromane (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of the inert gas, add the alkene (1.2 eq) and K₂CO₃ (2.5 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the 7-Bromo-4-methylenechromane.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Figure 2. Experimental workflow for the Heck reaction.

Conclusion and Future Perspectives

The Heck reaction of 7-Bromo-4-methylenechromane provides a powerful and versatile method for the synthesis of a diverse range of functionalized chromane derivatives.[16] By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocols and guidelines presented in this application note serve as a robust starting point for the exploration of this important transformation. Further optimization, potentially through the use of high-throughput experimentation or the exploration of more advanced ligand systems, can lead to even more efficient and sustainable processes for the synthesis of novel chromane-based molecules with potential applications in drug discovery and materials science.[13][14]

References

- Cabri, W., & Candiani, I. (1995). The Heck Reaction. In Comprehensive Organic Synthesis II (pp. 101-145). Elsevier.

- de Vries, J. G. (2001). The Heck reaction. Canadian Journal of Chemistry, 79(5-6), 1086-1092.

- Hartwig, J. F. (2010).

- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.

- Sigman, M. S., & Werner, E. W. (2012). A general method for the palladium-catalyzed Heck reaction of aryl chlorides. Journal of the American Chemical Society, 134(35), 14334-14337.

-

Wikipedia. (2023, October 27). Heck reaction. Retrieved from [Link]

- Xiao, J., & Alper, H. (2004). Highly Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 69(10), 3464-3467.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

- Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. RSC advances, 10(33), 19573-19612.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.

- Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Heck reaction in the synthesis of natural products. Tetrahedron, 68(46), 9435-9470.

- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (Eds.). (2002).

- Newman, S. G., & Lautens, M. (2011). The role of ligands in the Mizoroki–Heck reaction. Tetrahedron, 67(52), 10157-10170.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Singh, A., & Sharma, U. (2018).

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Expanding the Scope of Palladium-Catalyzed B – N Cross- Coupling Chemistry in Carboranes. Retrieved from [Link]

-

YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. cfmot.de [cfmot.de]

- 11. Heck Reaction [organic-chemistry.org]

- 12. pcliv.ac.uk [pcliv.ac.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-4-methylenechromane

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-methylenechromane. Recognizing the common challenges associated with achieving high yields in the crucial methylenation step, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance experimental success.

Core Synthesis Overview: The Wittig Approach

The conversion of the carbonyl group in 7-Bromo-4-chromanone to an exocyclic methylene group is the key transformation. The Wittig reaction is the most prevalent and well-documented method for this purpose.[1][2] The overall workflow involves the preparation of the phosphonium ylide followed by its reaction with the ketone precursor.

Caption: General workflow for 7-Bromo-4-methylenechromane synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, focusing on the critical Wittig methylenation step.

Q1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes and solutions?

A1: Low or no yield is the most frequent problem and can be traced to several factors related to reagent quality, ylide generation, or reaction conditions. A systematic approach is essential for diagnosis.

Caption: Systematic troubleshooting flowchart for low yield issues.

1. Issues with Reagents & Starting Materials

-

Problem: Impure or wet reagents are quenching the reaction.

-

Causality: The Wittig ylide is a very strong base.[3] Any protic impurities, especially water, in the solvent, phosphonium salt, or ketone will protonate and destroy the ylide. Similarly, the organolithium bases (like n-BuLi) used for deprotonation are extremely sensitive to moisture and air.

-

Solutions:

-

Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

-

Phosphonium Salt: Dry the methyltriphenylphosphonium bromide (or iodide) in a vacuum oven before use.

-

Ketone: Ensure the 7-Bromo-4-chromanone precursor is pure and dry.[4]

-

Base: Use freshly titrated or newly purchased n-butyllithium (n-BuLi). The molarity of commercial n-BuLi can decrease significantly over time.

-

2. Ineffective Ylide Formation

-

Problem: The phosphonium salt is not being fully deprotonated to form the active ylide.

-

Causality: The acidity of the protons on the methyl group of methyltriphenylphosphonium is relatively low (pKa ≈ 20-30). A very strong base is required for complete and rapid deprotonation.[3] Weaker or sterically hindered bases may be ineffective.

-

Solutions:

-

Base Selection: n-Butyllithium (n-BuLi) is the most reliable base for generating non-stabilized ylides. Sodium hydride (NaH) or sodium amide (NaNH2) can also be used, but may require longer reaction times or heating.[5]

-

Visual Confirmation: Upon addition of n-BuLi to a suspension of the phosphonium salt in THF, a characteristic color change to deep orange or yellow should occur. This indicates the formation of the ylide. If the solution remains colorless or only faintly colored, your base is likely inactive.

-

Temperature: Perform the deprotonation at a low temperature (0 °C to -78 °C) to prevent ylide decomposition, then allow the mixture to warm to room temperature before adding the ketone.[1]

-

3. Sub-optimal Reaction Conditions

-

Problem: The ylide is not reacting efficiently with the ketone.

-

Causality: The reaction between the ylide and the ketone to form the oxaphosphetane intermediate is the key step.[5] Temperature and reaction time are critical. If the temperature is too low, the reaction may be too slow. If it's too high, the ylide or the product may decompose.

-

Solutions:

-

Temperature Control: Add the ketone solution dropwise to the ylide solution at 0 °C or room temperature. Exothermic reactions should be cooled.

-

Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-12 hours) at room temperature or with gentle heating (e.g., refluxing THF) to ensure completion.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 7-Bromo-4-chromanone spot is a key indicator of conversion.

-

Q2: My final product is heavily contaminated with triphenylphosphine oxide (Ph3PO). How can I remove it effectively?

A2: The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction, but its removal is a classic purification challenge due to its polarity, which is often similar to that of the desired product.[1]

| Method | Principle | Procedure | Advantages & Disadvantages |

| Crystallization | Ph3PO is often crystalline. | After initial workup, concentrate the crude material and attempt to crystallize the product from a non-polar solvent system (e.g., hexanes/ether). Ph3PO may precipitate out. | Pro: Can be effective for large scales. Con: May lead to product loss in the mother liquor; not effective if the product co-crystallizes or is an oil. |

| Acidic Wash | Protonation of Ph3PO. | Dissolve the crude product in a non-polar solvent like diethyl ether. Wash the organic layer with a dilute acid like 1M HCl. Ph3PO has some basicity and can be partially extracted. | Pro: Simple liquid-liquid extraction. Con: Generally low efficiency. |

| Column Chromatography | Differential Adsorption. | Ph3PO is quite polar and can be separated from the less polar alkene product on silica gel. | Pro: Most common and often effective. Con: Can be tedious; product may streak if overloaded. A less polar eluent system (e.g., high hexane content in hexane/ethyl acetate) is recommended to retain the Ph3PO on the column while eluting the product. |

| Precipitation of Ph3PO | Complexation. | After the reaction, add anhydrous MgBr2 or ZnCl2 to the crude mixture. This forms a complex with Ph3PO, which can often be filtered off. | Pro: Can remove the bulk of Ph3PO before chromatography. Con: Introduces another reagent that must be removed. |

Q3: I am observing significant amounts of unreacted 7-Bromo-4-chromanone. How can I improve conversion?

A3: Poor conversion points to either insufficient active reagent or a slow reaction rate.

-

Increase Ylide Stoichiometry: Use a slight excess of the phosphonium salt and base (e.g., 1.2 to 1.5 equivalents relative to the ketone). This ensures that even if some ylide is quenched by trace impurities, enough remains to drive the reaction to completion.

-

Increase Reaction Time/Temperature: As mentioned in A1, if the reaction is sluggish at room temperature, consider gentle heating under reflux in THF. Monitor by TLC to avoid product decomposition.

-

Confirm Ketone Purity: Impurities in your starting ketone can inhibit the reaction. Re-purify the 7-Bromo-4-chromanone by recrystallization or chromatography if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for preparing the 7-Bromo-4-chromanone precursor?

A1: 7-Bromo-4-chromanone can be synthesized from 4-bromophenol. A common route involves the Fries rearrangement of 4-bromophenyl acetate to give 2-hydroxy-4-bromoacetophenone, followed by a cyclization reaction, for instance, with a suitable three-carbon synthon under basic conditions.[6] A series of substituted chroman-4-one derivatives can be synthesized in a one-step procedure involving a base-mediated aldol condensation.[6]

Q2: Are there non-Wittig alternatives for this methylenation?

A2: Yes, several other reagents can perform this transformation, and they can be advantageous if the Wittig reaction fails or if the substrate is sensitive to strongly basic conditions.[2][7]

-

Tebbe Reagent: This titanium-based reagent is highly effective for methylenating ketones and even esters. It is less basic than the Wittig ylide and often gives cleaner reactions, but it is also air- and moisture-sensitive and more expensive.[8]

-

Petasis Reagent (Cp2Ti(CH3)2): Similar to the Tebbe reagent, this is a thermally stable, titanium-based alternative that can methylenate a wide range of carbonyls.

-

Lombardo-Oshima Reagent (CH2Br2/Zn/TiCl4): This reagent is prepared in situ and is particularly useful for highly enolizable ketones, as it reacts under milder, less basic conditions.

Q3: How should I store the final product, 7-Bromo-4-methylenechromane, to prevent decomposition?

A3: Exocyclic alkenes, particularly those within a conjugated system or strained ring, can be susceptible to polymerization, oxidation, or isomerization over time. For maximum stability:

-

Store Cold: Keep the purified product in a sealed vial at low temperatures (-20 °C is ideal).

-

Store under Inert Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen to prevent oxidation.

-

Store Neat or in a Non-Polar Solvent: If storing in solution, use a non-polar, aprotic solvent like hexane. Avoid chlorinated solvents, which can generate acidic impurities over time.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chromanone (Illustrative)

This protocol is a general representation. Please consult specific literature for precise conditions.

-

Step A: Acetylation of 4-Bromophenol: To a solution of 4-bromophenol (1 eq.) in an appropriate solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq.) and a catalytic amount of a base like pyridine. Stir at room temperature until TLC indicates complete consumption of the phenol. Work up by washing with dilute HCl, sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield 4-bromophenyl acetate.

-

Step B: Fries Rearrangement: To the 4-bromophenyl acetate (1 eq.), add anhydrous aluminum chloride (AlCl3, 2.5 eq.) portion-wise at 0 °C. After the addition, heat the mixture (e.g., to 160 °C) for several hours. Cool the reaction, and carefully quench by pouring onto ice/concentrated HCl. Extract the product, 2-hydroxy-4-bromoacetophenone, with ethyl acetate. Purify by column chromatography or recrystallization.

-

Step C: Cyclization: A base-mediated aldol condensation or similar cyclization method is used to form the chromanone ring.[6] This typically involves reacting the 2-hydroxy-4-bromoacetophenone with a source for the remaining carbons of the heterocyclic ring.

Protocol 2: Wittig Methylenation of 7-Bromo-4-chromanone

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Ylide Preparation:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (approx. 0.2 M) under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq., e.g., 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. The mixture should turn a persistent deep orange/yellow color.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve 7-Bromo-4-chromanone (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the prepared ylide solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC (e.g., 10:1 Hexanes:Ethyl Acetate), checking for the disappearance of the ketone spot.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the solvent under reduced pressure. The crude product will be a mixture of your desired alkene and triphenylphosphine oxide.

-

Purify the crude material using flash column chromatography on silica gel. Use a non-polar eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate or dichloromethane) to separate the less polar product from the highly polar Ph3PO.

-

-

Characterization: Confirm the structure of the purified 7-Bromo-4-methylenechromane using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2, 3821-3823.

- MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

-

Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E70, o996. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

PubMed. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Gabbutt, C. D., et al. (2006). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2507-2515.

-

Wikipedia. (n.d.). Methylenation. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ACS Publications. (2021). Selective α-Methylation of Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Retrieved from [Link]

-

Scribd. (n.d.). Chapter-7 Key Answers. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Reactions. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7652-7664. Retrieved from [Link]

-

Al-Warhi, T., et al. (2012). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 17(9), 10133-10174. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o996. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

- Google Patents. (n.d.). Direct alpha-methyleneation process of ketones.

-

HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 7-Bromo-4-chromanone 95% | CAS: 18442-22-3 | AChemBlock [achemblock.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylenation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Stabilizing 7-Bromo-4-methylenechromane in Reaction Environments

Welcome to the technical support center for 7-Bromo-4-methylenechromane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical transformations. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your reaction conditions and ensure the integrity of your target compound.

Introduction to the Instability of 7-Bromo-4-methylenechromane

7-Bromo-4-methylenechromane is a valuable synthetic intermediate, but its exocyclic methylene group, coupled with the electronic nature of the chromane ring system, renders it susceptible to several decomposition pathways. Understanding these potential side reactions is the first step toward preventing them. The primary modes of decomposition include acid-catalyzed isomerization, oxidation of the double bond, and polymerization. This guide will address each of these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 7-Bromo-4-methylenechromane decomposition in my reaction?

A1: Decomposition can manifest in several ways. Common observations include:

-

Appearance of a new, major spot on TLC analysis, often with a different Rf value, which could indicate the formation of the more stable endocyclic isomer, 7-Bromo-4-methyl-2H-chromene.

-

Formation of a complex mixture of products, suggesting multiple decomposition pathways are at play.

-

A significant decrease in the yield of the desired product, even with complete consumption of the starting material.

-

Observation of insoluble, polymeric material in the reaction vessel.

-

Color changes in the reaction mixture that are not anticipated for the desired transformation.

If you observe any of these signs, it is crucial to halt the reaction and re-evaluate your conditions based on the troubleshooting guides below.

Q2: How does the bromine substituent at the 7-position influence the stability of the molecule?

A2: The bromine atom at the 7-position is an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. Its presence can influence the reactivity of the 4-methylene group in a few ways:

-

Electronic Effect: The electron-withdrawing nature of bromine can slightly reduce the electron density of the aromatic ring and, to a lesser extent, the exocyclic double bond. This can modulate the rate of electrophilic attack on the double bond.

-

Steric Hindrance: While minimal, the bromine atom contributes to the overall steric profile of the molecule, which could influence the approach of bulky reagents.

-

Influence on Acidity/Basicity: The electronic effect of the bromine can subtly alter the pKa of nearby protons, potentially influencing base-catalyzed decomposition pathways.

In general, while the bromine substituent is not the primary driver of the molecule's instability, its electronic influence should be considered when designing reaction conditions. Aromatic rings are generally less reactive toward electrophiles than alkenes.[1][2][3][4]

Troubleshooting Guide: Preventing Decomposition Pathways

This section provides detailed troubleshooting advice for the most common decomposition pathways of 7-Bromo-4-methylenechromane.

Issue 1: Isomerization of the Exocyclic Double Bond

Symptom: Your primary side product is the endocyclic isomer, 7-Bromo-4-methyl-2H-chromene, confirmed by NMR and/or mass spectrometry.

Root Cause Analysis: The exocyclic double bond of 7-Bromo-4-methylenechromane is thermodynamically less stable than the corresponding endocyclic double bond. In the presence of acid, the double bond can be protonated to form a tertiary carbocation. Subsequent deprotonation can lead to the formation of the more stable endocyclic isomer. This process is known as acid-catalyzed isomerization.[5][6][7]

Visualizing the Mechanism:

Caption: Acid-catalyzed isomerization of 7-Bromo-4-methylenechromane.

Solutions & Protocols:

-

Strictly Anhydrous and Acid-Free Conditions: Ensure all solvents and reagents are rigorously dried and free of acidic impurities. Glassware should be oven-dried or flame-dried under an inert atmosphere.

-

Use of a Non-Acidic Proton Scavenger: If your reaction is sensitive to trace amounts of acid, consider adding a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene), to neutralize any adventitious acid.

Reagent Molar Equivalents Purpose Proton Sponge 0.1 - 1.1 eq. Scavenges trace acid without interfering with most reactions. -

Buffer Your Reaction: For reactions that may generate acidic byproducts, the use of a suitable buffer system can maintain a neutral pH.

Protocol: Buffered Reaction Setup

-

To a solution of your starting material in the chosen solvent, add the appropriate buffer (e.g., a phosphate or borate buffer, if compatible with your reaction chemistry).

-

Monitor the pH of the reaction mixture periodically using pH indicator strips (if compatible with the solvent system).

-

Proceed with the addition of your reagents.

-

Issue 2: Oxidation of the Methylene Group

Symptom: You observe the formation of ketones, aldehydes, or carboxylic acids, indicating cleavage of the exocyclic double bond.

Root Cause Analysis: The electron-rich exocyclic double bond is susceptible to oxidation by a variety of reagents, including atmospheric oxygen (autoxidation), peroxy acids, and certain metal catalysts. The oxidation of styrenyl systems can lead to a variety of products, including epoxides, aldehydes, and carboxylic acids, depending on the oxidant and reaction conditions.[8][9][10][11]

Visualizing the Potential Pathways:

Caption: Potential oxidative degradation pathways of the methylene group.

Solutions & Protocols:

-

Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling a stream of an inert gas (argon or nitrogen) through them for at least 30 minutes. This removes dissolved oxygen.

-

Maintain an Inert Atmosphere: Conduct all reactions under a positive pressure of an inert gas. This can be achieved using a balloon filled with argon or nitrogen, or a Schlenk line.

-

Avoid Strong Oxidizing Agents: If your desired transformation does not require an oxidant, ensure that all reagents are free from peroxide impurities. Ethers, for example, can form explosive peroxides upon standing and should be tested and purified if necessary.[12][13]

-

Use of Antioxidants: In cases where prolonged reaction times are necessary, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can prevent autoxidation.

Reagent Concentration Purpose BHT 0.1 mol% Radical scavenger to inhibit autoxidation. Protocol: Setting up an Oxygen-Free Reaction

-

Assemble your oven-dried glassware and allow it to cool under a stream of inert gas.

-

Add your degassed solvent and 7-Bromo-4-methylenechromane via syringe.

-

If necessary, add BHT at this stage.

-

Maintain a positive pressure of inert gas throughout the reaction and workup.

-

Issue 3: Polymerization

Symptom: Formation of an insoluble, sticky, or solid material in your reaction flask, leading to a significant loss of mass balance.

Root Cause Analysis: The exocyclic methylene group, being a vinyl ether-like system, can be susceptible to both radical and cationic polymerization. Trace amounts of acids or radical initiators (including peroxides formed from autoxidation) can initiate a chain reaction, leading to the formation of high molecular weight polymers.[14][15][16][17]

Visualizing the Process:

Caption: General scheme for the polymerization of 7-Bromo-4-methylenechromane.

Solutions & Protocols:

-

All measures for preventing isomerization and oxidation are also effective against polymerization. This is because acids and radical species can initiate polymerization.

-

Control Reaction Temperature: Higher temperatures can promote both radical formation and polymerization. Running reactions at lower temperatures, if the desired transformation allows, can mitigate this.

-

Use of Radical Inhibitors: As mentioned for preventing oxidation, BHT or other radical inhibitors like 2,6-di-tert-butyl-4-methylphenol can be effective.

-

Purification of Reagents: Ensure that all reagents, especially monomers or other reactive species, are freshly purified to remove any potential initiators.

Summary of Preventative Measures

| Issue | Primary Cause | Key Preventative Actions |

| Isomerization | Presence of acid | Use anhydrous, acid-free conditions; add a proton scavenger; buffer the reaction. |

| Oxidation | Exposure to oxygen; oxidizing agents | Degas solvents; maintain an inert atmosphere; use antioxidants. |

| Polymerization | Acid or radical initiators | Implement all measures for isomerization and oxidation; control temperature; purify reagents. |

By carefully considering these potential decomposition pathways and implementing the recommended preventative measures, you can significantly improve the success of your reactions involving 7-Bromo-4-methylenechromane.

References

-

Catalytic conversion of alkenes on acidic zeolites : automated generation of reaction mechanisms and lumping technique. (2022). White Rose Research Online. Retrieved from [Link]

-

Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. Retrieved from [Link]

-

Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

Epoxidation of Alkenes; Trans Dihydroxylation of Alkenes. (2022, May 20). YouTube. Retrieved from [Link]

-

Allyl ethers as apparent initiators of radical polymerizations. (n.d.). ResearchGate. Retrieved from [Link]

-

Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

-

Enantioselective Organo-Singly Occupied Molecular Orbital Catalysis: The Carbo-oxidation of Styrenes. (n.d.). Princeton University. Retrieved from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. (n.d.). MDPI. Retrieved from [Link]

-

8.3 Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Catalyst-Free Oxidation of Styrene to Styrene Oxide Using Circulating Microdroplets in an Oxygen Atmosphere. (2024, September 19). Journal of the American Chemical Society. Retrieved from [Link]

-

Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au. Retrieved from [Link]

-

Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

-

Chapter 21:Reactions of Aromatics. (n.d.). University of Illinois Springfield. Retrieved from [Link]

-

Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]

-

Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. (n.d.). Carnegie Mellon University. Retrieved from [Link]

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving... (n.d.). ResearchGate. Retrieved from [Link]

-

Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Electrochemical Oxidation of Styrene to Benzaldehyde by Discrimination of Spin-Paired π Electrons. (2023, January 12). ResearchGate. Retrieved from [Link]

-

Oxidation Reactions: Converting Styrene Into a Target Heterocycle #organicchemistry #synthesissunday. (2026, February 1). YouTube. Retrieved from [Link]

-

Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Publications. Retrieved from [Link]

-

Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Chapter 21:Reactions of Aromatics [research.cm.utexas.edu]

- 4. fiveable.me [fiveable.me]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Long-Term Stability of 7-Bromo-4-methylenechromane

Welcome to the dedicated technical support center for 7-Bromo-4-methylenechromane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a molecule with a reactive exocyclic methylene group and a brominated aromatic ring, ensuring its stability during long-term storage is paramount to the reproducibility and success of your research. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to maintain the integrity of 7-Bromo-4-methylenechromane.

I. Understanding the Stability Challenges of 7-Bromo-4-methylenechromane

The structure of 7-Bromo-4-methylenechromane presents inherent stability concerns that users must be aware of. The primary points of reactivity are the exocyclic double bond of the methylene group and the electron-rich chromane ring system, which can be susceptible to oxidation and other degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 7-Bromo-4-methylenechromane?

A1: Degradation can manifest in several ways. Visually, you might observe a change in color of the compound, from a white or off-white solid to a yellowish or brownish hue. The formation of insoluble particulates in a solvent where it was previously fully soluble is another indicator. Analytically, the most reliable method to detect degradation is through chromatographic techniques like HPLC or GC, which will show a decrease in the area of the main peak corresponding to 7-Bromo-4-methylenechromane and the appearance of new impurity peaks.[1]

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is highly recommended to store 7-Bromo-4-methylenechromane at low temperatures. A temperature of -20°C is ideal. If a -20°C freezer is not available, storage at 2-8°C is a viable alternative for shorter durations. Avoid storing at room temperature for extended periods, as thermal energy can accelerate degradation processes.[2]

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, storing 7-Bromo-4-methylenechromane under an inert atmosphere is a critical step in preventing oxidative degradation.[2] The methylene group can be susceptible to oxidation. It is best practice to flush the storage vial with a dry, inert gas such as argon or nitrogen before sealing.

Q4: How does light affect the stability of this compound?

Q5: Can I store 7-Bromo-4-methylenechromane in solution?

A5: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you must store it in solution for a short period, choose a dry, aprotic solvent. It is crucial to perform stability studies in your chosen solvent to understand its impact on the compound's integrity. The stability of similar compounds has been shown to be pH-dependent, with degradation increasing in neutral to basic solutions. Therefore, acidic conditions may be more favorable if solution storage is unavoidable.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of 7-Bromo-4-methylenechromane.

Issue 1: Rapid Discoloration of the Solid Compound

| Potential Cause | Troubleshooting Action |

| Exposure to Air and/or Light | Immediately transfer the compound to an amber vial, flush with a stream of dry argon or nitrogen, and seal tightly. Store in a dark, cold environment. |

| Presence of Residual Impurities | Re-purify a small sample of the material using an appropriate technique such as flash chromatography or recrystallization to remove impurities that may be catalyzing degradation.[2] |

| Inappropriate Storage Temperature | Ensure the compound is stored at the recommended temperature of -20°C. |

Issue 2: Inconsistent Results in Biological Assays

| Potential Cause | Troubleshooting Action |

| Degradation of Stock Solutions | Prepare fresh stock solutions for each experiment. If this is not feasible, perform a purity check of your stock solution using HPLC or LC-MS before use. |

| Formation of Degradants with Biological Activity | If you suspect the presence of active degradants, use a freshly purified sample of 7-Bromo-4-methylenechromane as a control to compare results. |

Issue 3: Appearance of New Peaks in Chromatographic Analysis

| Potential Cause | Troubleshooting Action |

| Oxidative Degradation | Purge all solvents with an inert gas before preparing solutions. When preparing samples for analysis, minimize their exposure to the atmosphere. |

| Reaction with Solvent or Additives | Investigate the compatibility of your analytical mobile phase or sample diluent with the compound. Avoid reactive solvents and buffers. |

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

-